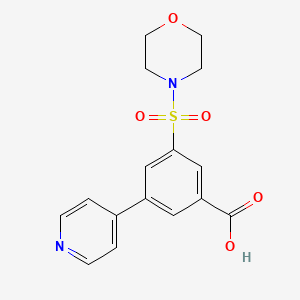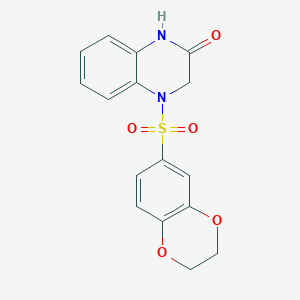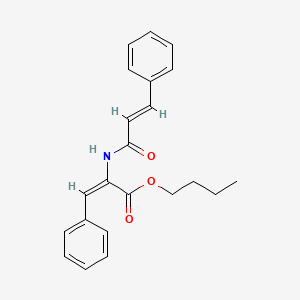![molecular formula C12H17ClN2O4 B5264189 2-(5-chloro-4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5264189.png)
2-(5-chloro-4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-chloro-4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)acetamide, also known as AC-262,356, is a non-steroidal selective androgen receptor modulator (SARM) that has been developed for its potential applications in the fields of medicine and sports. SARMs are a class of compounds that selectively bind to androgen receptors in the body, leading to anabolic effects on muscle and bone tissues without the androgenic side effects associated with traditional anabolic steroids.
作用機序
2-(5-chloro-4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)acetamide selectively binds to androgen receptors in the body, leading to anabolic effects on muscle and bone tissues without the androgenic side effects associated with traditional anabolic steroids. This selective binding allows for the development of SARMs that can target specific tissues and provide therapeutic benefits without the negative side effects associated with other androgenic compounds.
Biochemical and Physiological Effects:
Studies have shown that this compound has anabolic effects on muscle and bone tissues, leading to increased muscle mass and bone density. These effects are thought to be mediated through the selective binding of the compound to androgen receptors in these tissues. This compound has also been shown to have a positive effect on lipid metabolism, leading to a decrease in body fat.
実験室実験の利点と制限
One advantage of using 2-(5-chloro-4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)acetamide in lab experiments is its selectivity for androgen receptors, which allows for the targeting of specific tissues and the development of therapeutic treatments without the negative side effects associated with other androgenic compounds. However, one limitation of using this compound is the lack of long-term safety data, as the compound is still in the early stages of development.
将来の方向性
There are many potential future directions for research on 2-(5-chloro-4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)acetamide and other SARMs. One area of interest is the development of SARMs for the treatment of muscle wasting and other conditions that affect muscle and bone tissues. Another area of interest is the use of SARMs as performance-enhancing drugs in sports, although this area is highly controversial and raises ethical concerns. Additionally, further research is needed to fully understand the long-term safety and efficacy of SARMs like this compound.
合成法
The synthesis of 2-(5-chloro-4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)acetamide involves a multi-step process that begins with the reaction of 2-hydroxy-5-chloro-4-nitrobenzaldehyde with ethylene glycol to form the corresponding Schiff base. This intermediate is then reduced with sodium borohydride to yield 2-hydroxy-5-chloro-4-aminobenzaldehyde, which is subsequently reacted with 2-methoxyphenol in the presence of acetic acid and sulfuric acid to form the desired product.
科学的研究の応用
2-(5-chloro-4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)acetamide has been studied extensively for its potential applications in the fields of medicine and sports. In the medical field, SARMs like this compound have been investigated for their potential use in treating conditions such as muscle wasting, osteoporosis, and hypogonadism. In the sports field, SARMs have been studied for their potential use as performance-enhancing drugs, particularly in the areas of strength and muscle gain.
特性
IUPAC Name |
2-[5-chloro-4-[(2-hydroxyethylamino)methyl]-2-methoxyphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O4/c1-18-10-4-8(6-15-2-3-16)9(13)5-11(10)19-7-12(14)17/h4-5,15-16H,2-3,6-7H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBDSBZVKNVPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNCCO)Cl)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[2-(methylamino)pyrimidin-5-yl]carbonyl}-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5264109.png)
![N-(tert-butyl)-2-{4-[(ethylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5264116.png)



![ethyl 1-{N-[(dimethylamino)sulfonyl]-N-phenylglycyl}-4-piperidinecarboxylate](/img/structure/B5264154.png)
![4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5264163.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-ethoxy-2-furyl)acrylonitrile](/img/structure/B5264165.png)
![3-(3,4-dimethoxyphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole](/img/structure/B5264173.png)
![N-[3-(4-hydroxypiperidin-1-yl)propyl]-2,2-dimethylpropanamide](/img/structure/B5264178.png)
![3-{[3-(4-morpholinyl)-3-oxopropyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5264186.png)

![4-{4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5264208.png)
![N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide](/img/structure/B5264212.png)
